molecular formula C11H13Cl2NO B11114466 2,6-dichloro-N-(2-methylpropyl)benzamide

2,6-dichloro-N-(2-methylpropyl)benzamide

Cat. No.: B11114466
M. Wt: 246.13 g/mol
InChI Key: VXSRFERCAAILBC-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2-methylpropyl)benzamide is a substituted benzamide derivative of significant interest in chemical and pharmaceutical research. This compound features a benzamide core structure disubstituted with chlorine atoms at the 2 and 6 positions of the aromatic ring and an isobutyl group (2-methylpropyl) attached to the nitrogen atom of the amide functional group. Its molecular formula is C12H15Cl2NO. As a research chemical, this compound serves primarily as a key synthetic intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable precursor for developing more complex molecules. Based on studies of similar 2,6-dichlorobenzamide compounds, this class of molecules is known to exhibit specific conformational properties, such as the amide group being twisted out of the plane of the benzoyl ring, which can influence its intermolecular interactions and crystalline form . These structural characteristics are critical for researchers in crystal engineering and materials science. In biological research, analogous benzamide compounds are frequently investigated for their potential as enzyme inhibitors or receptor ligands . The specific chlorination pattern and the N-alkyl chain in this compound may contribute to its interaction with biological targets, though its precise mechanism of action requires further study. This compound is strictly for research use in laboratory settings (in-vitro) and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

2,6-dichloro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H13Cl2NO/c1-7(2)6-14-11(15)10-8(12)4-3-5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

VXSRFERCAAILBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dichlorobenzoic Acid

The precursor 2,6-dichlorobenzoic acid is synthesized through hydrolysis of 2,6-dichlorobenzoyl chloride, itself derived from chlorination of 2,6-dichlorobenzaldehyde. The process involves:

  • Chlorination : 2,6-Dichlorobenzaldehyde reacts with chlorine gas in dichloroethane or chlorobenzene at 50–150°C to form 2,6-dichlorobenzoyl chloride.

  • Hydrolysis : 2,6-Dichlorobenzoyl chloride undergoes alkaline hydrolysis (NaOH/KOH, 100–220°C, 3–5 h) followed by acidification (HCl/H₂SO₄) to yield 2,6-dichlorobenzoic acid in >90% purity.

Reaction Conditions Table

StepReagents/ConditionsYieldSource
ChlorinationCl₂, dichloroethane, 50–150°C93.9%
HydrolysisNaOH (aq), 100–220°C, 3–5 h99.6%
AcidificationHCl, pH 0.5–191.6%

Formation of Acid Chloride

2,6-Dichlorobenzoic acid is converted to its acid chloride using:

  • Thionyl chloride (SOCl₂) : Reacted at 20–80°C for 30 min–10 h.

  • Phosphorus pentachloride (PCl₅) : Higher selectivity but requires stringent moisture control.

Amidation with 2-Methylpropylamine

The acid chloride reacts with 2-methylpropylamine under controlled conditions:

  • Solvent : Dichloromethane, toluene, or THF.

  • Base : Triethylamine (Et₃N) or pyridine to neutralize HCl.

  • Temperature : 0–25°C to minimize side reactions.

Optimization Data

Amine EquivalentsSolventBaseYieldSource
1.2THFEt₃N88%
1.5ToluenePyridine92%

Direct Chlorination of N-(2-Methylpropyl)Benzamide

Substrate Preparation

N-(2-methylpropyl)benzamide is synthesized via amidation of benzoyl chloride with 2-methylpropylamine.

Chlorination Methods

  • Cl₂ Gas with FeCl₃ : Direct chlorination at 40–60°C achieves 2,6-dichloro substitution but with <70% regioselectivity.

  • Triphosgene (C₃Cl₆O₃) : Safer alternative to phosgene; reacts in dichloroethane with N,N-diethylaniline at reflux (6–8 h) for 90% yield.

Comparative Chlorination Table

Chlorinating AgentCatalystTemperatureYieldRegioselectivitySource
Cl₂FeCl₃40–60°C68%Moderate
TriphosgeneN,N-Diethylaniline80°C90%High

Industrial-Scale Production

Continuous Flow Synthesis

  • Microreactors : Enhance heat/mass transfer for chlorination and amidation steps, reducing reaction times by 50%.

  • In-line Purification : Integrated scavenger resins (e.g., polymer-supported sulfonic acid) remove excess reagents, achieving >95% purity.

Challenges and Advancements

Regioselectivity in Direct Chlorination

  • Electron-Directing Effects : The 2-methylpropyl group deactivates the benzene ring, favoring para-chlorination. Computational modeling (DFT) identifies optimal sites for dichloro substitution.

Catalytic Amidation

  • Ti(OⁱPr)₄ : Lewis acid catalyst improves amidation efficiency at 85°C, reducing reaction time to 2 h.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable solvent-free amidation at 50°C, though yields remain suboptimal (65–75%) .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Products: Formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Formation of amines or other reduced derivatives.

Scientific Research Applications

2,6-Dichloro-N-(2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, plastics, and coatings.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The isobutyl group in the target compound likely increases logP compared to N,N-dimethyl derivatives, improving membrane permeability .
  • Metabolic Stability : Chlorine atoms reduce oxidative metabolism, as seen in CBS1117’s oral bioavailability (>60% in mice) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-dichloro-N-(2-methylpropyl)benzamide, and how can reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic acyl substitution. React 2,6-dichlorobenzoyl chloride with 2-methylpropylamine in dichloromethane or tetrahydrofuran (THF) under inert atmosphere, using triethylamine as a base to neutralize HCl byproducts. Optimize temperature (room temp. to 40°C) and solvent polarity to improve yield (70–85%) .
  • Key Validation : Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3). Confirm purity by HPLC (C18 column, acetonitrile/water gradient, retention time ~12.5 min) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • FT-IR : Peaks at ~1692 cm⁻¹ (amide C=O stretch), 2979 cm⁻¹ (C-H stretch of 2-methylpropyl), and 1543 cm⁻¹ (aromatic C-Cl) .
  • ¹H-NMR : δ 1.17 (6H, d, J = 6.8 Hz, methyl groups), 4.18 (1H, sept, J = 6.8 Hz, N-CH), 7.28–7.45 ppm (aromatic protons) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 275.0 (calculated for C₁₁H₁₂Cl₂NO) .

Q. What preliminary biological assays are suitable for evaluating its antifungal activity?

  • Protocol : Use broth microdilution assays (CLSI M38-A2 guidelines) against Candida albicans and Aspergillus fumigatus. Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 0.5–128 µg/mL. Measure MIC (minimum inhibitory concentration) after 48 hours .
  • Controls : Include fluconazole (for yeast) and voriconazole (for molds) as reference antifungals.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Approach :

Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 2-methylpropyl with cycloalkyl or cyanocycloheptyl groups) to assess steric/electronic effects .

Biological Testing : Compare antifungal potency (MIC values) and cytotoxicity (e.g., HepG2 cell viability via MTT assay).

Computational Modeling : Perform docking studies (AutoDock Vina) against fungal CYP51 (lanosterol 14α-demethylase) to predict binding affinity .

Q. What crystallographic techniques are recommended for resolving ambiguities in the compound’s solid-state structure?

  • Procedure :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water 1:1). Use SHELXL for refinement; monitor Cl···Cl and amide hydrogen-bonding interactions (e.g., N-H···O=C distances ~2.8 Å) .
  • Challenges : Address disorder in the 2-methylpropyl group using restraints (ISOR, DELU) during refinement .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting Steps :

Purity Verification : Re-analyze compound batches via HPLC (≥98% purity threshold) to rule out impurities .

Solubility Optimization : Use co-solvents (e.g., PEG-400) for in vitro assays to ensure homogeneous dispersion.

Strain-Specific Variability : Test against clinically resistant fungal strains (e.g., Candida auris) and correlate with genetic markers (ERG11 mutations) .

Q. What advanced analytical methods are critical for stability profiling under varying conditions?

  • Methods :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~220°C) under nitrogen .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation products via LC-MS .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal : Collect organic waste separately and incinerate via licensed facilities .

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